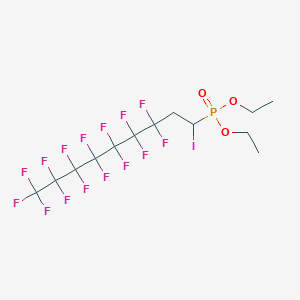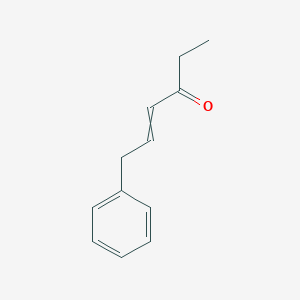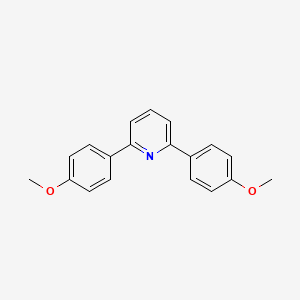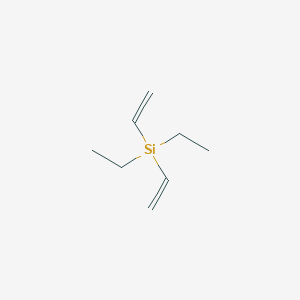
Diethyldivinylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyldivinylsilane is an organosilicon compound with the chemical formula C8H16Si It is characterized by the presence of two vinyl groups attached to a silicon atom, along with two ethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyldivinylsilane can be synthesized through several methods. One common approach involves the hydrosilylation of vinyl compounds with diethylsilane in the presence of a catalyst. The reaction typically requires a platinum-based catalyst and is carried out under mild conditions to ensure high yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may include steps such as purification and distillation to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Diethyldivinylsilane undergoes various chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form silanols or siloxanes.
Reduction: The compound can be reduced to form silanes with different substituents.
Substitution: The vinyl groups can participate in substitution reactions, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated compounds and organometallic reagents are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Diethyldivinylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced materials, including polymers and resins.
Biology: The compound is explored for its potential use in the development of biocompatible materials and drug delivery systems.
Medicine: Research is ongoing to investigate its role in the synthesis of novel pharmaceuticals and therapeutic agents.
Industry: this compound is utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of diethyldivinylsilane involves its ability to undergo various chemical transformations, primarily through the reactivity of its vinyl groups. These groups can participate in addition, polymerization, and cross-linking reactions, making the compound versatile in different applications. The molecular targets and pathways involved depend on the specific reaction and application, with the silicon atom playing a central role in the compound’s reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Divinyldimethylsilane: Similar in structure but with methyl groups instead of ethyl groups.
Tetravinylsilane: Contains four vinyl groups attached to the silicon atom.
Dimethoxymethylvinylsilane: Features methoxy and vinyl groups attached to the silicon atom.
Uniqueness
Diethyldivinylsilane is unique due to the presence of both ethyl and vinyl groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications compared to similar compounds, making it a valuable compound in both research and industrial settings.
Propiedades
Número CAS |
18270-16-1 |
|---|---|
Fórmula molecular |
C8H16Si |
Peso molecular |
140.30 g/mol |
Nombre IUPAC |
bis(ethenyl)-diethylsilane |
InChI |
InChI=1S/C8H16Si/c1-5-9(6-2,7-3)8-4/h5-6H,1-2,7-8H2,3-4H3 |
Clave InChI |
UDLNYNSUFIHIKN-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(C=C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


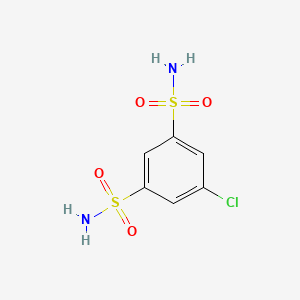
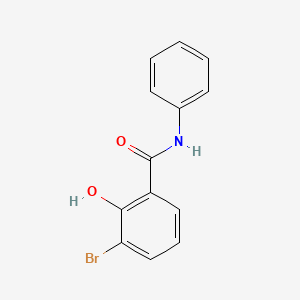
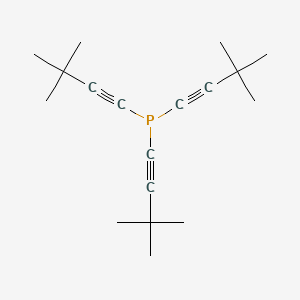
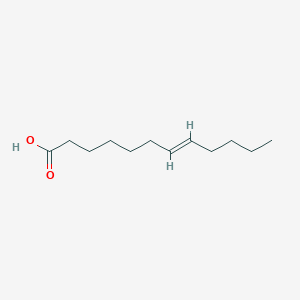

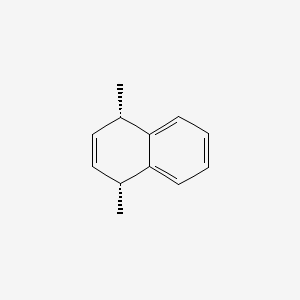
![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;2-methyloxirane](/img/structure/B14700509.png)
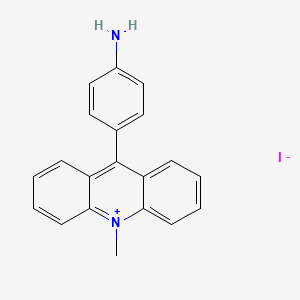

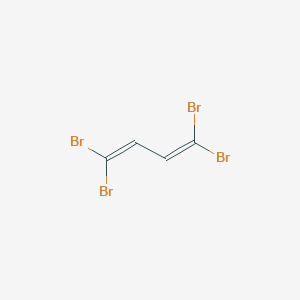
![Phosphinic acid, bis[(phenylamino)methyl]-](/img/structure/B14700528.png)
